molecular formula C21H24N4O4 B2439952 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034307-11-2

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2439952
CAS No.: 2034307-11-2
M. Wt: 396.447
InChI Key: YAJMBKNZDYQLSP-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetically designed organic compound intended for research and development purposes. This molecule features a benzodioxole group linked via an oxalamide bridge to a piperidine-substituted methylpyridine moiety, a structural motif found in compounds investigated for targeted protein degradation . Compounds with this core structure are of significant interest in chemical biology and medicinal chemistry research, particularly in the study of intracellular signaling pathways . Research into analogous compounds has shown potential in modulating immune cell signaling, as some are designed to target proteins like VAV1, a key regulator in T-cell and B-cell receptor pathways . By potentially influencing such pathways, this compound can serve as a valuable biochemical probe for studying autoimmune diseases, oncology, and immunology research . Its mechanism of action is hypothesized to involve engagement with the ubiquitin-proteasome system, leading to the targeted degradation of specific proteins of interest . Researchers can utilize this compound for in vitro studies to further understand cellular processes and signal transduction mechanisms. This product is strictly for non-human, non-veterinary research applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-14-10-17(4-7-22-14)25-8-5-15(6-9-25)12-23-20(26)21(27)24-16-2-3-18-19(11-16)29-13-28-18/h2-4,7,10-11,15H,5-6,8-9,12-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJMBKNZDYQLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

Similar compounds have demonstrated growth inhibition properties with ic50 values generally below 5 μm against certain cancer cell lines. This suggests that the compound may have a cytotoxic effect on these cells.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound consists of:

  • Benzo[d][1,3]dioxole moiety : Known for its biological activity, particularly in drug discovery.
  • Oxalamide functional group : This structure contributes to the compound's reactivity and potential interactions with biological targets.
  • Piperidine and pyridine components : These nitrogen-containing rings are often associated with pharmacological activity.

Molecular Formula and Weight

  • Molecular Formula : C20H27N3O5
  • Molecular Weight : 396.4 g/mol

Research indicates that compounds containing a benzo[d][1,3]dioxole moiety may interact with various biological targets, including receptors involved in central nervous system (CNS) disorders. The presence of the oxalamide structure suggests potential for modulating biological pathways through receptor binding.

Case Studies and Findings

  • CNS Activity :
    • A study involving similar dioxole-based compounds highlighted their role as agonists for the 5-HT1A receptor, which is crucial in the treatment of anxiety and depression. The most promising derivative exhibited a high affinity (pKi = 9.2) for this receptor, suggesting that this compound may also possess similar properties .
  • Neuroprotective Effects :
    • Compounds with structural similarities have demonstrated neuroprotective effects in vitro, indicating potential therapeutic applications for neurodegenerative diseases .
  • Antinociceptive Properties :
    • Research has shown that derivatives of dioxole compounds exhibit antinociceptive activity, suggesting that this compound could be explored for pain management applications .

Pharmacokinetic Properties

Preliminary studies on related compounds suggest favorable absorption and distribution characteristics, which are critical for CNS-targeting drugs. The ability to permeate the blood-brain barrier is essential for efficacy in treating neurological conditions .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : Typically achieved through cyclization reactions involving catechol derivatives.
  • Oxalamide Linkage Formation : This step involves reacting the benzo[d][1,3]dioxole derivative with oxalyl chloride and the piperidine derivative under basic conditions.
  • Purification and Characterization : The final product is purified using chromatography techniques to ensure high yield and purity.

Synthetic Route Summary

StepDescription
1Synthesis of benzo[d][1,3]dioxole via cyclization
2Formation of oxalamide through reaction with oxalyl chloride
3Purification using chromatography

Preparation Methods

Reductive Amination of 4-Piperidone

4-Piperidone undergoes reductive amination with 2-methylpyridin-4-amine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

$$
\text{4-Piperidone} + \text{2-Methylpyridin-4-amine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(2-Methylpyridin-4-yl)piperidin-4-ol}
$$

The intermediate alcohol is subsequently converted to the methylamine via a two-step process:

  • Mitsunobu Reaction : Treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to introduce a methyl group.
  • Gabriel Synthesis : Conversion of the bromide to the primary amine using phthalimide and hydrazine.

Synthesis of Benzo[d]dioxol-5-amine

Benzo[d]dioxol-5-amine is typically prepared from sesamol through nitration and reduction:

  • Nitration : Sesamol is nitrated using concentrated HNO3/H2SO4 to yield 5-nitrobenzo[d]dioxole.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) or use of SnCl2/HCl reduces the nitro group to an amine.

Oxalamide Bond Formation

The oxalamide linker is constructed via coupling of the two amines using oxalyl chloride or peptide coupling reagents.

Oxalyl Chloride-Mediated Coupling

A classic method involves reacting the amines with oxalyl chloride in dichloromethane (DCM) under basic conditions (pyridine or triethylamine):

$$
\text{R-NH}2 + \text{ClC(O)C(O)Cl} + \text{R'-NH}2 \xrightarrow{\text{Base}} \text{R-NH-C(O)C(O)-NH-R'}
$$

For the target compound:

  • Stepwise Coupling : Benzo[d]dioxol-5-amine reacts with oxalyl chloride to form the mono-acyl chloride intermediate.
  • Second Amine Addition : The piperidine-derived amine is added to form the final oxalamide.

Peptide Coupling Reagents

Modern methods employ carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt) to enhance efficiency:

$$
\text{R-NH}2 + \text{HOOC-COOH} + \text{R'-NH}2 \xrightarrow{\text{EDCl/HOBt}} \text{R-NH-C(O)C(O)-NH-R'}
$$

This approach minimizes side reactions and improves yields (reported 70–85%).

Catalytic Oxidative Carbonylation (Patent-Based Method)

A novel two-step method from CN110041218A involves heterogeneous bimetallic catalysts:

Step 1: Oxidative Carbonylation

CO and O2 react with the piperidine amine in the presence of a Pd-Cu catalyst to form an oxamide derivative:

$$
\text{Amine} + \text{CO} + \text{O}_2 \xrightarrow{\text{Pd-Cu}} \text{Oxamide Derivative}
$$

Step 2: Ammonolysis

The intermediate undergoes ammonolysis with NH3 to yield the final oxalamide:

$$
\text{Oxamide Derivative} + \text{NH}_3 \xrightarrow{\text{Ni Catalyst}} \text{N1-(Benzo[d]dioxol-5-yl)-N2-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide}
$$

This method achieves yields up to 96% under optimized conditions (0.1–3 MPa N2, 1:10 molar ratio).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%) Source
Oxalyl Chloride Coupling Simple, no catalysts required Sensitive to moisture, moderate yields 60–75
Peptide Coupling Reagents High selectivity, mild conditions Costly reagents, longer reaction times 70–85
Catalytic Carbonylation Scalable, high yields Requires specialized equipment 85–96

Optimization and Challenges

  • Steric Hindrance : Bulky substituents on the piperidine ring necessitate elevated temperatures (80–100°C) during coupling.
  • Catalyst Recycling : The Pd-Cu bimetallic system in the patent method shows >90% recovery after five cycles.
  • Purity Control : Column chromatography (SiO2, eluent: EtOAc/hexane) achieves >98% purity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide?

  • Methodological Answer : Synthesis involves multi-step reactions with careful control of temperature (e.g., reflux vs. room temperature), solvent choice (e.g., dichloromethane or DMF), and catalysts (e.g., palladium for coupling reactions). Key steps include precursor preparation (e.g., benzo[d][1,3]dioxol-5-yl and piperidin-4-ylmethyl intermediates), amide bond formation, and purification via column chromatography. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation and side reactions .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation employs spectroscopic techniques:

  • NMR (¹H/¹³C) for functional group identification and connectivity.
  • IR for carbonyl (C=O) and aromatic vibration analysis.
  • X-ray crystallography for 3D conformation and intermolecular interactions (e.g., hydrogen bonding networks).
  • Mass spectrometry for molecular weight validation .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Binding affinity assays (surface plasmon resonance, SPR) to identify protein targets (e.g., neurotransmitter receptors).
  • Cellular viability assays (MTT/XTT) against cancer cell lines (e.g., LNCaP, MIA PaCa-2) to assess antiproliferative activity.
  • Enzyme inhibition assays (fluorometric/colorimetric) for kinases or proteases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different cancer cell lines?

  • Methodological Answer : Discrepancies may arise from cell line-specific expression of targets (e.g., receptors) or assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:

  • Dose-response profiling to compare IC₅₀ values.
  • Transcriptomic analysis (RNA-seq) to correlate target expression with activity.
  • Orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation) to confirm mechanisms .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Address poor solubility/bioavailability via:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.
  • Formulation : Use nanoemulsions or liposomes for targeted delivery.
  • Metabolic stability assays (microsomal incubation) to identify metabolic hotspots for structural modification .

Q. How do structural modifications influence the compound’s selectivity for neurological vs. anticancer targets?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :

  • Piperidine ring substitution : Replace 2-methylpyridin-4-yl with pyrimidin-2-yl to alter receptor affinity.
  • Oxalamide linker variation : Test urea or thiourea analogs for hydrogen-bonding differences.
  • Functional group addition : Introduce halogens or methoxy groups to modulate lipophilicity and target engagement .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s mechanism of action (e.g., microtubule disruption vs. kinase inhibition)?

  • Methodological Answer : Use multi-omics integration :

  • Phosphoproteomics to identify kinase substrate phosphorylation changes.
  • Molecular docking (AutoDock Vina) to compare binding poses with tubulin vs. kinase active sites.
  • Knockout cell lines (CRISPR) to validate target necessity for observed effects .

Comparative Analysis Table

Structural Analog Key Modifications Biological Activity Reference
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamideNitrophenyl substituentEnhanced enzyme inhibition (IC₅₀ = 0.8 µM)
N1-(pyridin-2-yl)-N2-(piperidin-4-ylmethyl)oxalamidePyridine vs. benzodioxoleReduced anticancer activity (IC₅₀ > 50 µM)
N1-(thiophen-2-yl)-N2-(pyrrolidin-1-ylethyl)oxalamideThiophene substitutionImproved neuroprotective effects (EC₅₀ = 5 nM)

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